3-methylpyridine-2,4-dicarboxylic acid hydrochloride

CAS No.: 2253640-61-6

Cat. No.: VC7471188

Molecular Formula: C8H8ClNO4

Molecular Weight: 217.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2253640-61-6 |

|---|---|

| Molecular Formula | C8H8ClNO4 |

| Molecular Weight | 217.61 |

| IUPAC Name | 3-methylpyridine-2,4-dicarboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H7NO4.ClH/c1-4-5(7(10)11)2-3-9-6(4)8(12)13;/h2-3H,1H3,(H,10,11)(H,12,13);1H |

| Standard InChI Key | XKXHKTPSLBRABZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CN=C1C(=O)O)C(=O)O.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Analysis

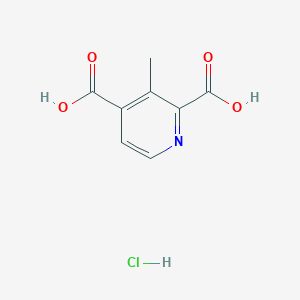

The molecular structure of 3-methylpyridine-2,4-dicarboxylic acid hydrochloride features a pyridine ring substituted with a methyl group at position 3 and carboxyl groups at positions 2 and 4. The hydrochloride salt enhances solubility in polar solvents, a property critical for its utility in aqueous reaction systems. The IUPAC name for the compound is 3-methylpyridine-2,4-dicarboxylic acid hydrochloride, and its SMILES notation is CC1=C(C=CN=C1C(=O)O)C(=O)O.Cl .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₄ | |

| Molecular Weight | 217.60 g/mol | |

| InChI Key | XKXHKTPSLBRABZ-UHFFFAOYSA-N | |

| CAS Registry Number | 2253640-61-6 | |

| Parent Compound (CID) | 70628927 |

The electron-withdrawing carboxyl groups and electron-donating methyl group create a polarized electronic environment, influencing reactivity in nucleophilic and electrophilic substitutions .

Synthesis and Production Methodologies

Conventional Synthetic Routes

The synthesis of 3-methylpyridine-2,4-dicarboxylic acid hydrochloride typically involves the carboxylation of 3-methylpyridine. A patented method for analogous pyridine dicarboxylic acids employs 4-methylpyridine as a starting material, which undergoes sequential carboxylation and hydrolysis .

Key Reaction Steps:

-

Carboxylation: 3-Methylpyridine reacts with formamide and peroxodisulfate in the presence of sulfuric acid to form 3-methylpyridine-2,4-dicarboxamide.

-

Hydrolysis: The dicarboxamide intermediate is treated with sodium hydroxide under reflux to yield the dicarboxylic acid, which is subsequently converted to the hydrochloride salt via hydrochloric acid .

Table 2: Optimized Reaction Conditions

| Parameter | Condition | Source |

|---|---|---|

| Temperature | 65–75°C | |

| Catalysts | Sulfuric acid, ammonium peroxodisulfate | |

| Solvent | Acetonitrile or formamide | |

| Yield | >80% |

Industrial-Scale Production

Industrial protocols emphasize continuous flow processes to enhance yield and purity. The use of recyclable catalysts and solvent recovery systems aligns with green chemistry principles, reducing waste generation .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in water (≥50 mg/mL at 25°C) and moderate solubility in polar organic solvents like ethanol and DMSO. Stability studies indicate decomposition temperatures above 200°C, with optimal storage conditions at 2–8°C under inert atmospheres .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H and N-H stretches).

-

NMR: ¹H NMR (D₂O, 400 MHz) signals at δ 2.45 (s, 3H, CH₃), 7.85 (d, 1H, pyridine-H), and 8.30 (d, 1H, pyridine-H) .

Applications in Pharmaceutical and Industrial Contexts

Pharmaceutical Intermediates

The compound’s dual carboxylic acid groups enable its use as a chelating agent in metal-catalyzed reactions and as a precursor for antiviral and anticancer agents. For example, pyridine-2,4-dicarboxylic acid derivatives are integral to synthesizing protease inhibitors and kinase modulators .

Materials Science

In polymer chemistry, it serves as a monomer for producing high-performance polyamides with thermal stability and mechanical strength. Its rigid aromatic core contributes to polymer chain rigidity, enhancing material properties .

Comparative Analysis with Related Pyridine Derivatives

Table 3: Structural and Functional Comparison

| Compound | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| Pyridine-2,4-dicarboxylic acid | C₇H₅NO₄ | Lacks methyl group; higher acidity | Chelation, drug synthesis |

| 4-Methylpyridine-2,6-dicarboxylic acid | C₈H₈NO₄ | Methyl at position 4; steric hindrance | Polymer additives |

| 3-Methylpyridine-2,5-dicarboxylic acid | C₈H₈NO₄ | Altered substitution pattern | Enzyme inhibition studies |

The 3-methyl substituent in the target compound reduces crystallinity compared to unsubstituted analogs, improving solubility for liquid-phase reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume